2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
Overview
Description
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane is an organofluorine compound with the molecular formula C4H2Cl2F6. It is characterized by the presence of two chlorine atoms and six fluorine atoms attached to a butane backbone. This compound is known for its high stability and unique chemical properties, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane typically involves the halogenation of hexafluorobutene. One common method is the chlorination of 1,1,1,4,4,4-hexafluorobutene using chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully monitored to optimize yield and purity. The final product is purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.
Major Products Formed
Substitution: Formation of iodinated or brominated derivatives.
Oxidation: Production of hexafluorobutanol or hexafluorobutanone.
Reduction: Generation of partially dechlorinated butane derivatives.
Scientific Research Applications
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,4,4,4-Hexafluorobutane: Lacks chlorine atoms, making it less reactive in substitution reactions.
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutene: Contains a double bond, leading to different reactivity and applications.
2,3-Dichloro-1,1,1,4,4,4-hexafluoropropane: Shorter carbon chain, resulting in different physical and chemical properties.
Uniqueness
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane is unique due to its combination of chlorine and fluorine atoms, which imparts high stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and materials .
Properties
IUPAC Name |
2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNMSWBRUAIIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378848 | |
Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384-54-3 | |
Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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